

Preventing the formation of silver hydroxide precipitate in Mohr's method

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Technical Support Center: Mohr's Method for Chloride Determination

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals using Mohr's method for chloride analysis. The primary focus is on preventing the formation of silver hydroxide precipitate, a common issue that can compromise experimental accuracy.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of Mohr's method?

Mohr's method is a precipitation titration used to quantify chloride ions in a solution.[1] It involves titrating the sample with a standardized silver nitrate (AgNO₃) solution.[2] As the silver nitrate is added, it reacts with chloride ions to form a white precipitate of silver chloride (AgCl).
[3] **Potassium chromate** (K₂CrO₄) is used as an indicator.[4] After all the chloride ions have precipitated, the first excess of silver ions reacts with the chromate indicator to form a reddish-brown precipitate of silver chromate (Ag₂CrO₄), signaling the endpoint of the titration.[5][6]

Q2: Why is pH control so critical in this experiment?

The pH of the analyte solution is the most critical parameter in Mohr's method and must be maintained within a specific range.[4][7] Deviations outside this range lead to side reactions



that consume either the titrant (silver ions) or the indicator (chromate ions), resulting in inaccurate measurements.[3][8]

Q3: What occurs if the pH of the solution is too high?

If the pH is too high (alkaline, typically above 10), silver ions (Ag⁺) from the titrant will react with hydroxide ions (OH⁻) in the solution to form a brownish precipitate of silver hydroxide (AgOH), which can further decompose into silver oxide (Ag₂O).[4][5][8] This precipitate masks the true reddish-brown endpoint of silver chromate, leading to an incorrect determination of the chloride concentration.[5][9]

Q4: What is the consequence of the pH being too low?

In acidic solutions (pH below 6.5), the chromate indicator ions (CrO_4^{2-}) react with hydrogen ions (H⁺) to form chromic acid (H₂CrO₄) or dichromate ions ($Cr_2O_7^{2-}$).[6][8] This reduces the concentration of chromate ions available to react with silver ions at the endpoint.[7] Consequently, a larger excess of silver nitrate must be added before the silver chromate precipitate becomes visible, causing the endpoint to appear late and yielding an overestimation of the chloride content.[7]

Troubleshooting Guide: Silver Hydroxide Precipitation

Problem: During my titration, I am observing a brown or murky brown precipitate forming before the expected reddish-brown endpoint.

Cause: This observation strongly indicates that the pH of your sample solution is too alkaline (pH > 10), leading to the precipitation of silver hydroxide or silver oxide. [4][5]

Solution: To prevent this interference, the pH of the sample must be adjusted to a neutral or slightly alkaline range (6.5–10) before starting the titration.[3][8]

Quantitative Data Summary

The following table summarizes the key chemical equilibria and optimal conditions for Mohr's method.



Parameter	Value / Condition	Significance in Mohr's Method
Optimal pH Range	6.5 – 10.0	Ensures accurate endpoint detection by preventing side reactions.[3][5]
High pH Condition	pH > 10.0	Causes precipitation of brownish AgOH/Ag ₂ O, masking the endpoint.[4][5][8]
Low pH Condition	pH < 6.5	Converts CrO_4^{2-} to $HCrO_4^{-}$ or $Cr_2O_7^{2-}$, delaying the endpoint. [3][8]
Ksp of Silver Chloride (AgCl)	1.77 x 10 ⁻¹⁰	The primary precipitate. Its low solubility ensures it forms before Ag ₂ CrO ₄ .[10][11]
Ksp of Silver Chromate (Ag ₂ CrO ₄)	1.12 x 10 ⁻¹²	The indicator precipitate. Its formation signals the endpoint. [11][12]
Ksp of Silver Hydroxide (AgOH)	1.52 x 10 ⁻⁸	Higher solubility means it only precipitates at elevated OH-concentrations (high pH).[13]

Experimental Protocol: Mohr's Titration with pH Adjustment

This protocol outlines the steps for determining chloride concentration while ensuring proper pH control to prevent silver hydroxide formation.

Materials:

- Silver nitrate (AgNO₃) standard solution (e.g., 0.1 M)
- Potassium chromate (K2CrO4) indicator solution (e.g., 5% w/v)



- Chloride-containing sample solution
- Dilute nitric acid (HNO₃) or sulfuric acid (H₂SO₄) (e.g., 0.1 M)
- Dilute sodium hydroxide (NaOH) (e.g., 0.1 M)
- Calcium carbonate (CaCO₃), solid
- pH meter or pH indicator paper
- Standard laboratory glassware (burette, pipette, conical flasks)

Procedure:

- Sample Preparation: Pipette a known volume (e.g., 25.00 mL) of the chloride-containing sample into a 250 mL conical flask. Dilute with approximately 50 mL of deionized water.
- Initial pH Measurement: Measure the pH of the diluted sample using a calibrated pH meter or pH paper.
- pH Adjustment (Critical Step):
 - If the pH is > 10 (alkaline): Add dilute nitric acid or sulfuric acid dropwise while stirring until the pH is within the 7–10 range.
 - If the pH is < 6.5 (acidic): Add dilute sodium hydroxide dropwise until the pH is within the 7–10 range. An alternative for acidic solutions is to add a small amount (approximately 0.1 g) of pure calcium carbonate. This will buffer the solution to a pH of approximately 8.3.[15]
- Indicator Addition: Add 1 mL of 5% **potassium chromate** indicator solution to the flask. The solution should turn a distinct lemon-yellow color.[3]
- Titration: Titrate the sample with the standardized silver nitrate solution from the burette.
 Swirl the flask continuously. A white precipitate of AgCl will form, making the solution appear milky.[3]
- Endpoint Determination: As you approach the endpoint, the reddish-brown color of silver chromate will start to appear where the AgNO₃ drops hit the solution and will disappear more







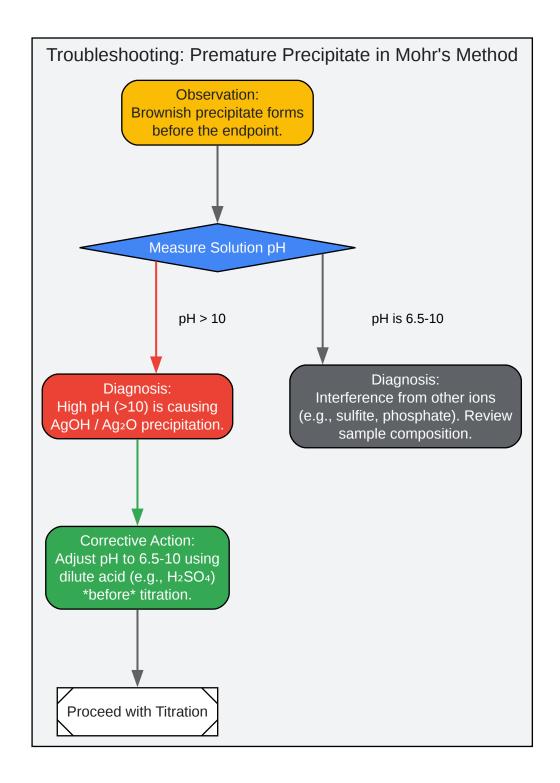
slowly upon swirling.[12] The endpoint is reached when the first faint but permanent reddishbrown or orange tint persists throughout the solution after swirling.[6]

 Blank Titration: To correct for the error caused by the amount of silver nitrate needed to form a visible amount of silver chromate, perform a blank titration. Use the same volume of deionized water and 0.1 g of calcium carbonate (chloride-free) instead of the sample and follow the same procedure. Subtract the blank titration volume from the sample titration volume before performing calculations.[7]

Troubleshooting Workflow

The following diagram illustrates the logical process for diagnosing and correcting the issue of a premature brownish precipitate during Mohr's titration.





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Caption: Workflow for diagnosing and resolving silver hydroxide precipitation.



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